molecular formula C9H12N2O3 B7789974 Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Cat. No.: B7789974
M. Wt: 196.20 g/mol
InChI Key: OPLPZCZTKUUMGF-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a benzenecarboximidamide core, substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- typically involves the reaction of 3,5-dimethoxybenzoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with a suitable reagent, such as thionyl chloride, to yield the desired compound.

Industrial Production Methods

Industrial production methods for Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, N-hydroxy-3,4-dimethoxy-
  • Benzenecarboximidamide, N-hydroxy-3,5-dichloro-
  • Benzenecarboximidamide, N-hydroxy-3,5-dimethyl-

Uniqueness

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is unique due to the specific positioning of the hydroxy and methoxy groups on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPZCZTKUUMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in Intermediate-19 by using 3,5-dimethoxy benzonitrile (1.00 g, 6.13 mmol), hydroxyl amine HCl (0.634 g, 9.23 mmol) and potassium carbonate (2.53 g, 18.40 mmol), ethanol (20 mL) to afford 0.400 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.75 (s, 6H), 5.79 (s, 2H), 6.49 (s, 1H), 6.84 (s, 2H), 9.62 (br s, 1H); MS (m/z): 197.11 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.634 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described in Intermediate-19 by using 3,5-dimethoxy benzonitrile (1.00 g, 6.13 mmol), hydroxylamine HCl (0.634 g, 9.23 mmol) and potassium carbonate (2.53 g, 18.40 mmol), ethanol (20 mL) to afford 0.400 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.75 (s, 6H), 5.79 (s, 2H), 6.49 (s, 1H), 6.84 (s, 2H), 9.62 (br s, 1H); MS (m/z): 197.11 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.634 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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